molecular formula C19H22N8O2S B14939738 N-(4,6-dimethylpyrimidin-2-yl)-4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide

Cat. No.: B14939738
M. Wt: 426.5 g/mol
InChI Key: BFGCJKWVDYHJAJ-UHFFFAOYSA-N
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Description

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes pyrimidinyl and benzenesulfonamide groups. It is known for its potential use in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidinyl and benzenesulfonamide precursors. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE include other pyrimidinyl and benzenesulfonamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness

The uniqueness of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N8O2S

Molecular Weight

426.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine

InChI

InChI=1S/C19H22N8O2S/c1-11-9-12(2)22-18(21-11)26-17(20)25-15-5-7-16(8-6-15)30(28,29)27-19-23-13(3)10-14(4)24-19/h5-10H,1-4H3,(H,23,24,27)(H3,20,21,22,25,26)

InChI Key

BFGCJKWVDYHJAJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N/C(=N\C3=NC(=CC(=N3)C)C)/N)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=NC3=NC(=CC(=N3)C)C)N)C

Origin of Product

United States

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